molecular formula C9H13NO3S B1597139 N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide CAS No. 883107-35-5

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

Cat. No. B1597139
M. Wt: 215.27 g/mol
InChI Key: ZTPAJHLDDRGNRA-UHFFFAOYSA-N
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Description

“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is a chemical compound . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol.


Molecular Structure Analysis

The molecular structure of “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is based on its molecular formula, C9H13NO3S. Unfortunately, the specific structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” has a molecular weight of 215.27 g/mol. Its density is 1.3±0.1 g/cm3, and it has a boiling point of 402.7±47.0 °C at 760 mmHg . Unfortunately, the melting point is not specified .

Scientific Research Applications

  • Photographic Chemicals : This compound is used as a color developing agent in the development of color films . It is commonly known as CD-3 and is chemically known as N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate . In color development, after reducing a silver atom in a silver halide crystal, the oxidized developing agent combines with a color coupler to form a color dye molecule . CD-3 is used in many processes including VNF-1 and the E-6 process .

  • Chromatography and Mass Spectrometry : It is also used in chromatography and mass spectrometry . The specific details about its use in these fields are not provided .

  • Biopharma Production : It is used in biopharma production . The specific details about its use in this field are not provided .

Safety And Hazards

The safety and hazards associated with “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” are not detailed in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPAJHLDDRGNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376193
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide

CAS RN

883107-35-5
Record name N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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